Welcome to the BenchChem Online Store!
molecular formula C12H10BrNO3S B8416254 5-(Benzenesulfonyloxy)-2-(bromomethyl)pyridine

5-(Benzenesulfonyloxy)-2-(bromomethyl)pyridine

Cat. No. B8416254
M. Wt: 328.18 g/mol
InChI Key: FAKDIIFPTYYSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07915261B2

Procedure details

Sodium methoxide (393 mg) was added to a methanol (20 ml) solution containing 5-(benzenesulfonyloxy)-2-(bromomethyl)pyridine (Beilstein Registry No. 7430370, 800 mg), followed by stirring at room temperature for 4 hours. Water was added to the reaction solution, followed by extraction with EtOAc. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: EtOAc) to obtain 6-(methoxymethyl)pyridin-3-ol (200 mg).
Name
Sodium methoxide
Quantity
393 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].CO.C1(S([O:15][C:16]2[CH:17]=[CH:18][C:19]([CH2:22]Br)=[N:20][CH:21]=2)(=O)=O)C=CC=CC=1>O>[CH3:1][O:2][CH2:22][C:19]1[N:20]=[CH:21][C:16]([OH:15])=[CH:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
393 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
800 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)OC=1C=CC(=NC1)CBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent: EtOAc)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COCC1=CC=C(C=N1)O
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.